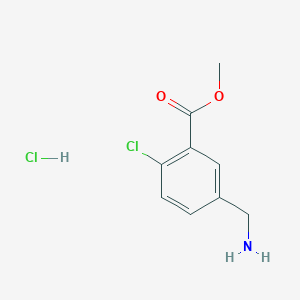

Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-(aminomethyl)-2-chlorobenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)7-4-6(5-11)2-3-8(7)10;/h2-4H,5,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCZOTOWWCOGCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735145 | |

| Record name | Methyl 5-(aminomethyl)-2-chlorobenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90942-47-5 | |

| Record name | Methyl 5-(aminomethyl)-2-chlorobenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride

Introduction

Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride is a key bifunctional organic intermediate, valuable in the synthesis of complex molecules within the pharmaceutical and materials science sectors. Its structure, featuring a halogenated benzoic acid ester scaffold coupled with a primary aminomethyl group, allows for diverse subsequent chemical modifications. This guide provides a comprehensive overview of the prevalent and scientifically robust pathways for its synthesis. We will delve into the strategic rationale behind the selection of reagents and reaction conditions, offering field-proven insights to guide researchers and development professionals.

Section 1: Strategic Retrosynthetic Analysis

The synthesis of this compound can be approached through several logical pathways. A thorough retrosynthetic analysis reveals two primary strategies, primarily differing in the stage at which the crucial aminomethyl functionality is introduced.

-

Strategy A: Late-Stage Amine Formation via Nitrile Reduction. This is arguably the most common and cost-effective approach. The synthesis begins with a readily available substituted toluene derivative. The methyl group is functionalized, converted to a nitrile, and finally reduced to the target primary amine in the penultimate step.

-

Strategy B: Amine Protection/Deprotection. This strategy introduces the nitrogen atom earlier in the synthesis, but in a protected form, such as a Boc-carbamate[1]. This method can offer advantages in terms of reaction cleanliness and solubility of intermediates, culminating in a final deprotection step that often concurrently forms the desired hydrochloride salt.

The choice between these strategies depends on factors such as scale, purity requirements, and the availability of starting materials and reagents.

Caption: High-level retrosynthetic strategies for the target compound.

Section 2: Detailed Synthesis Pathway (Strategy A)

This pathway commences with 2-Chloro-5-methylbenzoic acid, a commercially available starting material[2]. The core logic is to build the required functionality step-by-step on this scaffold.

Caption: Step-by-step workflow for the nitrile reduction pathway.

Step 1: Esterification of 2-Chloro-5-methylbenzoic Acid

-

Objective: To protect the carboxylic acid as a methyl ester, preventing its interference in subsequent radical reactions and rendering the intermediate more soluble in organic solvents.

-

Causality: The acidic proton of the carboxylic acid is incompatible with the basic conditions of a potential cyanation step and could interfere with radical initiation. Esterification is a standard protecting group strategy. The use of trimethylchlorosilane (TMSCl) in methanol is a highly efficient method for preparing methyl esters from amino acids and carboxylic acids at room temperature[3]. Alternatively, classic Fischer esterification with a strong acid catalyst (e.g., H₂SO₄) under reflux conditions is also effective.

Step 2: Benzylic Bromination

-

Objective: To activate the benzylic methyl group for nucleophilic substitution by converting it to a bromomethyl group.

-

Causality: Direct displacement of a C-H bond on the methyl group is not feasible. A free-radical chain reaction is the most effective way to halogenate this position selectively. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, constant concentration of bromine, minimizing side reactions like aromatic bromination. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the chain reaction upon heating or UV irradiation. A similar side-chain chlorination process is described in patent literature, validating this approach[4].

Step 3: Cyanation

-

Objective: To displace the bromide with a cyanide group, which serves as a direct precursor to the aminomethyl group.

-

Causality: The benzylic bromide is an excellent electrophile for an Sₙ2 reaction. Sodium or potassium cyanide provides the cyanide nucleophile. A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is crucial as it solvates the cation (Na⁺) while leaving the cyanide anion highly reactive, thus accelerating the Sₙ2 displacement. This transformation is a well-established and high-yielding industrial process[5].

Step 4: Reduction of the Nitrile

-

Objective: To reduce the nitrile functionality to a primary amine.

-

Causality: Catalytic hydrogenation is the preferred method for this transformation due to its high selectivity and clean reaction profile. A palladium on carbon (Pd/C) or Raney Nickel catalyst is typically used under an atmosphere of hydrogen gas. This method selectively reduces the nitrile without affecting the ester or the aromatic chloro-substituent. While powerful hydride reagents like LiAlH₄ could be used, they pose a risk of over-reduction, potentially reducing the methyl ester to a primary alcohol. The choice of catalytic hydrogenation mitigates this risk.

Step 5: Hydrochloride Salt Formation

-

Objective: To convert the free amine into its hydrochloride salt for improved stability, crystallinity, and handling.

-

Causality: Primary amines can be susceptible to oxidation and are often oils or low-melting solids. Converting the basic amine to its corresponding salt by reacting it with hydrochloric acid produces a more stable, non-volatile, and typically crystalline solid that is easier to isolate, purify, and store. This is a simple acid-base reaction, usually performed by introducing anhydrous HCl (as a gas or a solution in an inert solvent like diethyl ether or 2-propanol) to a solution of the amine.

Section 3: Data and Protocols

Quantitative Data Summary (Pathway A)

| Step | Reaction | Key Reagents | Solvent | Typical Temp. | Typical Yield |

| 1 | Esterification | 2-Chloro-5-methylbenzoic acid, Methanol, H₂SO₄ | Methanol | Reflux | >95% |

| 2 | Bromination | Methyl 2-chloro-5-methylbenzoate, NBS, AIBN | CCl₄ or DCE | Reflux | 80-90% |

| 3 | Cyanation | Methyl 5-(bromomethyl)-2-chlorobenzoate, NaCN | DMF | 60-80 °C | >90% |

| 4 | Reduction | Methyl 2-chloro-5-(cyanomethyl)benzoate, H₂, Pd/C | Methanol/Ethanol | Room Temp. | 85-95% |

| 5 | Salt Formation | Methyl 5-(aminomethyl)-2-chlorobenzoate, HCl | Diethyl Ether | 0 °C to RT | >98% |

Experimental Protocol: Synthesis via Nitrile Reduction (Pathway A)

Step 1: Methyl 2-chloro-5-methylbenzoate

-

To a solution of 2-chloro-5-methylbenzoic acid (1.0 eq) in methanol (5-10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product, typically as a clear oil or low-melting solid.

Step 2: Methyl 5-(bromomethyl)-2-chlorobenzoate

-

Dissolve the methyl 2-chloro-5-methylbenzoate (1.0 eq) in a non-polar solvent such as 1,2-dichloroethane or carbon tetrachloride (10 vol).

-

Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN (0.02 eq).

-

Heat the mixture to reflux (approx. 80-85 °C) and irradiate with a UV lamp or incandescent bulb to initiate the reaction.

-

Maintain reflux for 2-4 hours until TLC indicates full consumption of the starting material.

-

Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with water and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent to afford the crude product, which can be purified by recrystallization or column chromatography.

Step 3: Methyl 2-chloro-5-(cyanomethyl)benzoate

-

In a flask equipped with a stirrer and thermometer, dissolve sodium cyanide (NaCN, 1.2 eq) in DMF (5 vol). Caution: Cyanides are highly toxic.

-

Add a solution of methyl 5-(bromomethyl)-2-chlorobenzoate (1.0 eq) in DMF (3 vol) dropwise, maintaining the internal temperature below 40 °C.

-

After the addition is complete, heat the mixture to 70 °C for 2-3 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into a stirred mixture of ice and water.

-

Extract the aqueous slurry with ethyl acetate or toluene.

-

Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under vacuum to give the nitrile product.

Step 4: Methyl 5-(aminomethyl)-2-chlorobenzoate

-

Charge a hydrogenation vessel with methyl 2-chloro-5-(cyanomethyl)benzoate (1.0 eq), methanol (10-15 vol), and 10% Palladium on Carbon (Pd/C, 5-10 mol%).

-

Pressurize the vessel with hydrogen gas (50-100 psi).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

-

Once complete, carefully vent the vessel and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the free amine, which is used directly in the next step.

Step 5: this compound

-

Dissolve the crude methyl 5-(aminomethyl)-2-chlorobenzoate from the previous step in a minimal amount of a suitable solvent like methanol or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of anhydrous HCl in diethyl ether or 2-propanol (1.1-1.2 eq) with stirring.

-

A white precipitate will form. Continue stirring for 30 minutes in the ice bath.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final hydrochloride salt. The melting point should be in the range of 217-220 °C[1].

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step sequence starting from 2-chloro-5-methylbenzoic acid. The pathway involving esterification, benzylic bromination, cyanation, and subsequent nitrile reduction represents a robust, scalable, and economically viable method. Each step is based on well-understood, high-yielding chemical transformations that are commonplace in industrial organic synthesis. While alternative routes using protecting group chemistry exist and may offer advantages for specific applications, the nitrile reduction pathway remains the cornerstone for accessing this valuable intermediate. This guide provides the fundamental knowledge and practical protocols necessary for its successful synthesis in a research or process development setting.

References

-

ChemBK. (2024-04-10). 2-Chloro-5-aMinobenzoic acid Methyl ester - Introduction. Retrieved from [Link]

- Google Patents. (CN101575301A). Preparation method of 2-amino-5-chlorobenzamide.

-

LookChem. this compound. Retrieved from [Link]

-

NUS Pharmacy. Reductive Cyclisation of 2-Cyanomethyl-3-Nitrobenzoates. Retrieved from [Link]

-

ChemSynthesis. methyl 2-chloro-5-cyanobenzoate. Retrieved from [Link]

- Google Patents. (CN101434545A). Method for preparing methyl p-chloromethyl benzoate.

-

PMC - NIH. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

- Google Patents. (CN105130846A). Methyl 3-(cyanomethyl)benzoate synthetic method.

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]

- 5. CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method - Google Patents [patents.google.com]

"Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride" chemical properties

An In-depth Technical Guide to Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride

Authored by: A Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis, offering insights into its properties, synthesis, handling, and applications.

Chemical Identity and Structure

This compound is a substituted benzoic acid derivative. The presence of a primary amine (as a hydrochloride salt), a methyl ester, and a chlorine atom on the benzene ring makes it a versatile building block in organic synthesis.

-

IUPAC Name: methyl 5-(aminomethyl)-2-chlorobenzoate;hydrochloride

The structure consists of a central benzene ring substituted with a chlorine atom at position 2, a methyl ester group at position 1, and an aminomethyl group at position 5. The amine is protonated to form the hydrochloride salt, which enhances the compound's stability and modifies its solubility.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. As a solid, its purity and melting point are key quality indicators.

| Property | Value | Source(s) |

| Physical Form | Solid, powder | [4][5] |

| Melting Point | 217-220 °C | [6] |

| Purity | Typically ≥96-97% | [5] |

| Storage Temperature | 2-8°C, under inert atmosphere | [6] |

| Solubility | No specific data available; expected to be soluble in polar protic solvents like methanol and water due to its hydrochloride salt form, and sparingly soluble in nonpolar organic solvents. |

Synthesis and Reactivity

Synthetic Pathway Overview

While specific, detailed synthesis protocols for this compound are proprietary, a logical synthetic route can be inferred from standard organic chemistry transformations. A common approach involves the modification of a commercially available substituted toluene or benzoic acid. A plausible multi-step synthesis is outlined below.

Caption: Plausible synthetic workflow for the target compound.

Causality in Experimental Choices:

-

Esterification First: Converting the carboxylic acid to a methyl ester early protects it from reacting in subsequent steps and is a standard procedure for this functional group.

-

Radical Bromination: The use of N-Bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide (BPO) is a highly selective method for brominating the benzylic position without affecting the aromatic ring.

-

Amine Introduction: A two-step process, such as the Gabriel synthesis (using potassium phthalimide followed by hydrazinolysis) or an azide displacement followed by reduction, is often preferred for converting the benzyl bromide to a primary amine. These methods avoid the over-alkylation issues common with direct amination using ammonia.

-

Hydrochloride Salt Formation: The final product is converted to its hydrochloride salt by treatment with HCl. This is a critical step for improving the compound's shelf-life and handling characteristics, as the free amine is more susceptible to oxidation.

Chemical Reactivity

The reactivity of this compound is dictated by its three main functional groups:

-

Primary Amine (as Hydrochloride): The amine is the most reactive site for nucleophilic attack. Before it can be used in reactions like acylation or alkylation, it must be deprotonated by a base to liberate the free amine.

-

Methyl Ester: The ester group is susceptible to hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification or be reduced to an alcohol.

-

Aryl Chloride: The chlorine atom attached to the benzene ring is relatively unreactive towards nucleophilic aromatic substitution due to the deactivating effect of the ester group. However, it can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Applications in Research and Drug Development

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules.[4][7] Its bifunctional nature (amine and ester) allows for sequential or orthogonal chemical modifications, making it a valuable scaffold.

-

Pharmaceutical Synthesis: It serves as a building block for creating libraries of compounds for high-throughput screening. The amine handle allows for the introduction of various side chains, while the ester can be hydrolyzed and coupled to other moieties. Its substituted benzene core is a common feature in many biologically active molecules.

-

Agrochemicals: Similar to pharmaceuticals, the structural motifs present in this molecule are relevant to the design of new pesticides and herbicides.

-

Material Science: Substituted benzoic acids and their derivatives can be used in the synthesis of polymers and other advanced materials.[8]

Safety, Handling, and First Aid

Hazard Identification

The compound is classified as hazardous. It is crucial to consult the Safety Data Sheet (SDS) before handling.[9]

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Laboratory Handling Protocol

A self-validating protocol ensures safety through engineering controls, personal protective equipment, and proper procedures.

-

Engineering Controls:

-

Handle the compound exclusively within a certified chemical fume hood to prevent inhalation of dust.[9]

-

Ensure an eyewash station and safety shower are immediately accessible.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[10]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before use.

-

Body Protection: Wear a standard laboratory coat. For larger quantities, consider an impervious apron.

-

-

Handling Procedure:

-

Waste Disposal:

-

Dispose of contaminated waste and excess reagent in a designated hazardous waste container according to institutional and local regulations.

-

First Aid Measures

Immediate and appropriate first aid is critical in case of exposure.[9]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, seek medical attention.[9]

-

In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

-

If Swallowed: Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.[9]

Expected Spectroscopic Data

For a researcher synthesizing or using this compound, spectroscopic analysis is essential for identity confirmation. While a specific spectrum is not publicly available, the expected NMR signals can be predicted based on its structure and data from analogous compounds.[11][12][13][14]

-

¹H NMR (in DMSO-d₆):

-

~8.5-9.0 ppm (broad singlet, 3H): Protons of the -NH₃⁺ group. The broadness is due to quadrupolar relaxation and exchange.

-

~7.6-8.0 ppm (multiplets, 3H): Aromatic protons. Their specific splitting pattern (e.g., doublet, doublet of doublets) will depend on their coupling constants.

-

~4.1 ppm (singlet or broad singlet, 2H): Methylene protons (-CH₂-) adjacent to the amine.

-

~3.9 ppm (singlet, 3H): Methyl protons of the ester group (-OCH₃).

-

-

¹³C NMR (in DMSO-d₆):

-

~165 ppm: Carbonyl carbon of the ester.

-

~125-140 ppm: Aromatic carbons (expect 6 distinct signals).

-

~52 ppm: Methyl carbon of the ester.

-

~42 ppm: Methylene carbon (-CH₂-).

-

References

-

Arctom Scientific. CAS NO. 90942-47-5 | this compound. [Link]

-

ResearchGate. The chlorination of 4-aminobenzoic acid and its methyl ester. [Link]

-

LookChem. This compound. [Link]

-

PubChem. Methyl 2-amino-5-chlorobenzoate | C8H8ClNO2 | CID 78878. [Link]

-

ChemBK. methyl 2-amino-5-chlorobenzoate. [Link]

-

ResearchGate. Synthesis of Reactive Amino Acid Esters by Using 9-Fluorenylmethyl Chloroformate. [Link]

- Google Patents. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide.

-

PubChem. Methyl 2-chlorobenzoate | C8H7ClO2 | CID 11895. [Link]

- Google Patents. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

-

PrepChem.com. Preparation of 5-amino-2-chlorobenzoic acid. [Link]

-

Amerigo Scientific. Methyl 2-amino-5-chlorobenzoate. [Link]

-

ResearchGate. Reaction of aroylpyruvic acids methyl esters with 4-aminobenzoic acid. Antioxidant activity of the obtained compounds. [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. arctomsci.com [arctomsci.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. This compound [cymitquimica.com]

- 6. This compound|lookchem [lookchem.com]

- 7. Methyl 2-amino-5-chlorobenzoate - Amerigo Scientific [amerigoscientific.com]

- 8. Methyl 4-(aminomethyl)-3-bromobenzoate|CAS 1260679-57-9 [benchchem.com]

- 9. enamine.enamine.net [enamine.enamine.net]

- 10. echemi.com [echemi.com]

- 11. Methyl 2-amino-5-chlorobenzoate | C8H8ClNO2 | CID 78878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Methyl 2-chlorobenzoate | C8H7ClO2 | CID 11895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Chlorobenzoic acid(118-91-2) 1H NMR spectrum [chemicalbook.com]

- 14. 5-Amino-2-chlorobenzoic acid(89-54-3) 1H NMR spectrum [chemicalbook.com]

A Comprehensive Technical Guide to Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride (CAS: 90942-47-5): A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Pharmaceutical Intermediate

In the intricate landscape of pharmaceutical synthesis, the strategic use of versatile building blocks is paramount to the efficient and successful development of novel therapeutics. Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride, identified by its CAS number 90942-47-5, has emerged as a critical intermediate, particularly in the synthesis of modern anticoagulants. This in-depth technical guide, designed for the discerning scientific professional, moves beyond a simple recitation of facts. It aims to provide a holistic understanding of this compound, grounded in the principles of synthetic chemistry and process development. We will delve into its chemical identity, explore robust synthetic routes with detailed protocols, elucidate its pivotal role in the construction of complex active pharmaceutical ingredients (APIs), and provide a thorough analysis of its analytical characterization. This guide is structured to empower researchers and drug development professionals with the knowledge to effectively utilize this key intermediate in their synthetic endeavors.

Section 1: Core Chemical and Physical Identity

This compound is a substituted benzoic acid derivative that presents as a solid at room temperature.[1][2] Its structure features a chlorinated benzene ring with a methyl ester and an aminomethyl group, the latter being protonated in its hydrochloride salt form. This unique combination of functional groups makes it a valuable synthon in medicinal chemistry.

| Property | Value | Source(s) |

| CAS Number | 90942-47-5 | [1][2] |

| Molecular Formula | C₉H₁₁Cl₂NO₂ | [3] |

| Molecular Weight | 236.1 g/mol | [2] |

| Appearance | Solid | [1][2] |

| Melting Point | 217-220 °C | [2] |

| Purity | Typically ≥96% | [2] |

| Storage Temperature | 4°C | [2] |

Section 2: Strategic Synthesis and Purification

The synthesis of this compound can be approached from several precursors. A common and logical pathway commences with the commercially available 2-chloro-5-nitrobenzoic acid, proceeding through esterification, nitro group reduction, and subsequent functional group manipulation to install the aminomethyl group. This multi-step approach allows for purification at intermediate stages, ensuring the high purity required for pharmaceutical applications.

Multi-Step Synthesis Workflow

The following diagram illustrates a representative synthetic pathway from 2-chloro-5-nitrobenzoic acid.

Caption: Coupling reaction in the synthesis of an Edoxaban precursor.

Representative Coupling Protocol

-

Principle: Amide bond formation between the primary amine of the title compound (as the free base) and the activated carboxylic acid or ester of the oxalamic acid derivative. This can be achieved using standard peptide coupling reagents or by converting the carboxylic acid to a more reactive species like an acyl chloride.

-

Protocol (Conceptual):

-

The free base of Methyl 5-(aminomethyl)-2-chlorobenzoate is generated by neutralizing the hydrochloride salt with a suitable base (e.g., triethylamine, sodium bicarbonate).

-

In a separate flask, N-(5-chloropyridin-2-yl)oxalamic acid is activated using a coupling agent (e.g., HATU, HOBt/EDC) or converted to its acyl chloride using a reagent like oxalyl chloride or thionyl chloride. [4] 3. The solution of the free amine is then added to the activated oxalamic acid derivative at a controlled temperature (typically 0 °C to room temperature).

-

The reaction is stirred until completion, monitored by TLC or HPLC.

-

The reaction mixture is worked up by washing with aqueous solutions to remove byproducts and unreacted starting materials.

-

The crude product is purified by column chromatography or recrystallization to yield the coupled intermediate, which is then carried forward in the synthesis of Edoxaban.

-

Section 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

-

Aromatic Protons: The protons on the benzene ring will appear as multiplets or distinct doublets and singlets in the aromatic region (typically δ 7.0-8.0 ppm).

-

Aminomethyl Protons (-CH₂-NH₃⁺): The two protons of the methylene group adjacent to the ammonium group will typically appear as a singlet or a multiplet, shifted downfield due to the electron-withdrawing effect of the ammonium group.

-

Methyl Ester Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methyl ester group will be observed, typically in the range of δ 3.5-4.0 ppm.

-

Ammonium Protons (-NH₃⁺): The protons of the ammonium group often appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. A reported ¹H NMR spectrum in DMSO-d₆ shows the following peaks: δ 8.20 (br s, 3H), 7.95 (s, 1H), 7.67 (s, 2H), 4.00 (s, 2H), 3.88 (s, 3H). [3]* ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon will appear as a singlet in the downfield region, typically around δ 165-175 ppm.

-

Aromatic Carbons: The carbons of the benzene ring will resonate in the aromatic region (δ 120-150 ppm).

-

Methylene Carbon (-CH₂-): The carbon of the aminomethyl group will appear in the aliphatic region.

-

Methyl Carbon (-OCH₃): The methyl carbon of the ester will also be in the aliphatic region, typically around δ 50-60 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. [5]

| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |

|---|---|---|

| N-H Stretch (Ammonium) | 3200-2800 | Broad |

| C-H Stretch (Aromatic) | 3100-3000 | Sharp, medium |

| C-H Stretch (Aliphatic) | 3000-2850 | Sharp, medium |

| C=O Stretch (Ester) | ~1720 | Strong, sharp |

| C=C Stretch (Aromatic) | 1600-1450 | Medium to weak, sharp |

| C-N Stretch | 1250-1020 | Medium |

| C-Cl Stretch | 800-600 | Medium to strong |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For the free base, Methyl 5-(aminomethyl)-2-chlorobenzoate, the expected molecular ion peak [M]⁺ would correspond to its molecular weight. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃), the carboxyl group (-COOCH₃), and cleavage at the benzylic position. [6]The presence of chlorine would be indicated by the characteristic M+2 isotope peak with an intensity of approximately one-third of the M peak.

Section 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful and an irritant. [1]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [1]* Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ eye protection/ face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [1]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place. [2]

Conclusion: A Cornerstone for Future Drug Development

This compound stands as a testament to the importance of well-designed chemical building blocks in the advancement of medicinal chemistry. Its strategic combination of functional groups, coupled with accessible synthetic routes, has made it an invaluable intermediate in the synthesis of life-saving medications like Edoxaban. This guide has provided a comprehensive overview of its properties, synthesis, application, and characterization, with the aim of equipping researchers and drug development professionals with the practical knowledge necessary for its effective utilization. As the quest for novel therapeutics continues, the role of such versatile intermediates will undoubtedly remain central to the innovation and success of the pharmaceutical industry.

References

-

Methyl 5-chloro-2-nitrobenzoate. (n.d.). In PubChem. Retrieved from [Link]

-

Interpreting Infrared Spectra. (n.d.). In Specac. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). In Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis of methyl 5-chloro-2-nitrobenzoate. (n.d.). In PrepChem.com. Retrieved from [Link]

-

Preparation of 2-chloro-5-nitrobenzoic acid. (n.d.). In PrepChem.com. Retrieved from [Link]

- Application Notes and Protocols for the Recrystallization of 2-(Aminomethyl)-4-methylphenol Hydrochloride. (n.d.). In BenchChem. Retrieved from [https://www.benchchem.com/application-notes/10006/recrystallization-of-2-(aminomethyl)-4-methylphenol-hydrochloride]

-

N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide. (n.d.). In PubChem. Retrieved from [Link]

-

3 - Organic Syntheses Procedure. (n.d.). In Organic Syntheses. Retrieved from [Link]

Sources

- 1. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 90942-47-5 [sigmaaldrich.com]

- 3. prepchem.com [prepchem.com]

- 4. N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide | C24H30ClN7O4S | CID 49822386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. chem.libretexts.org [chem.libretexts.org]

"Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride" molecular structure

An In-depth Technical Guide to Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride

Abstract

This compound is a pivotal chemical intermediate, distinguished by its unique trifunctional molecular architecture—a chlorinated benzene ring, a methyl ester group, and an aminomethyl substituent. This structure renders it an exceptionally valuable building block in the synthesis of complex pharmaceutical compounds. This guide provides an in-depth exploration of its molecular structure, physicochemical properties, a validated synthesis protocol, and its critical role in drug discovery, most notably as a key precursor in the scalable synthesis of Tofogliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor.[1][2][3] We will delve into the mechanistic choices behind its synthesis and the analytical methodologies required to ensure its identity and purity, offering a comprehensive resource for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The utility of this compound in organic synthesis stems directly from its distinct structural features. The molecule is a substituted benzene derivative with three key functional groups positioned for strategic chemical transformations.

-

2-chloro substituent: The chlorine atom activates the aromatic ring and provides a potential site for cross-coupling reactions. Its electron-withdrawing nature also influences the reactivity of the other ring positions.

-

Methyl ester at position 1: This group can be readily hydrolyzed to the corresponding carboxylic acid, offering a handle for amide bond formation or other derivatizations.

-

Aminomethyl group at position 5: The primary amine, protected as a hydrochloride salt for stability and improved handling, is a key nucleophile, essential for building out more complex molecular scaffolds.

The hydrochloride salt form enhances the compound's stability and renders it a solid, which is easier to handle and store compared to the free amine.[4][5]

Core Properties

A summary of the key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 90942-47-5 | [4][6] |

| Molecular Formula | C₉H₁₁Cl₂NO₂ | [6][7][8] |

| Molecular Weight | 236.10 g/mol | [4][6][7] |

| Appearance | White to off-white solid/powder | [4][9] |

| Melting Point | 217-220 °C | [7] |

| Purity | Typically ≥97% | [4] |

| Storage | Inert atmosphere, 2-8°C | [4][5] |

Structural Representation

The connectivity of the atoms in this compound can be visualized as follows.

Synthesis and Quality Control

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A representative synthetic pathway is outlined below. The choice of this pathway is dictated by the commercial availability of starting materials and the need to selectively introduce functional groups without interfering with others.

Representative Synthetic Workflow

The synthesis typically begins with a suitable precursor like methyl 2-amino-5-chlorobenzoate, which is then subjected to reactions that transform the amino group into the aminomethyl group.

Detailed Experimental Protocol (Illustrative)

This protocol describes the reduction of a nitrile precursor, a common final step in the synthesis.

Objective: To synthesize Methyl 5-(aminomethyl)-2-chlorobenzoate from Methyl 5-cyano-2-chlorobenzoate.

Materials:

-

Methyl 5-cyano-2-chlorobenzoate (1 equivalent)

-

Raney Nickel or Palladium on Carbon (Pd/C) (catalytic amount)

-

Methanol or Ethanol (solvent)

-

Hydrogen gas (H₂)

-

Hydrochloric acid (in a suitable solvent like ether or isopropanol)

Procedure:

-

Catalyst Preparation: In a hydrogenation vessel, suspend the catalyst (e.g., 5-10 mol% Pd/C) in the chosen alcohol solvent under an inert atmosphere (e.g., Argon or Nitrogen). Causality: Using an inert atmosphere prevents premature reaction and ensures the catalyst remains active.

-

Reaction Setup: Dissolve Methyl 5-cyano-2-chlorobenzoate in the alcohol and add it to the hydrogenation vessel.

-

Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi). Stir the reaction mixture vigorously at room temperature or with gentle heating. Causality: Vigorous stirring is crucial to ensure efficient contact between the substrate, the catalyst, and the hydrogen gas, maximizing the reaction rate.

-

Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. Self-Validation: The catalyst must be removed completely to prevent it from interfering with subsequent steps or contaminating the final product.

-

Salt Formation: To the filtrate containing the free amine, add a solution of hydrochloric acid in an organic solvent dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum to yield the final product.

Analytical Validation

Confirming the identity and purity of the final product is paramount. A multi-pronged analytical approach is required.

-

¹H NMR Spectroscopy: Used to confirm the molecular structure by identifying the chemical shifts and splitting patterns of all protons. The integration of the peaks should correspond to the number of protons in the structure.[10]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass for C₉H₁₀ClNO₂ (for the free base).[10]

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the C=O stretch of the ester, the N-H bends of the amine salt, and the C-Cl stretch.[10]

-

HPLC: The primary method for determining purity. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities, allowing for precise quantification of purity (e.g., >97%).

Application in Drug Discovery: The Tofogliflozin Case Study

This compound is not an active pharmaceutical ingredient (API) itself but is a critical advanced intermediate. Its primary application is in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.[1][2][11]

One of the most well-documented uses is in the synthesis of Tofogliflozin .[3][12] In this context, the aminomethyl group of the intermediate is used to construct a more complex side chain, which is ultimately crucial for the drug's binding to the SGLT2 protein.

The use of this specific building block is strategic. Its pre-installed functional groups and substitution pattern simplify the overall synthesis of Tofogliflozin, reducing the number of steps and potentially increasing the overall yield, which is a critical consideration in process chemistry and large-scale drug manufacturing.[1][12]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

-

Hazard Identification: The compound is typically classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13][14][15] Handling should be performed in a well-ventilated area or a chemical fume hood.[13][16][17]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[4][5] It should be stored under an inert atmosphere (e.g., argon) to prevent degradation.[4]

-

Spill & Disposal: In case of a spill, avoid generating dust, collect the material using appropriate tools, and place it in a sealed container for disposal.[16] Dispose of the chemical in accordance with local, state, and federal regulations.[14][17]

Conclusion

This compound represents a classic example of a high-value molecular building block. Its carefully arranged functional groups provide a versatile platform for synthetic chemists, enabling the efficient construction of complex and medicinally relevant molecules. Its role in the synthesis of Tofogliflozin underscores its importance in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and handling is essential for any researcher or scientist aiming to leverage its synthetic potential in drug discovery and development programs.

References

-

Ohtake, Y., et al. (2016). Development of a Scalable Synthesis of Tofogliflozin. The Journal of Organic Chemistry, 81(6), 2148–2153. [Link]

-

Murakata, M., et al. (2019). Synthesis of Tofogliflozin as an SGLT2 Inhibitor via Construction of Dihydroisobenzofuran by Intramolecular [4 + 2] Cycloaddition. Organic Process Research & Development, 23(4), 548–557. [Link]

-

Tanaka, H., et al. (2023). A strategy for the synthesis of C-aryl glucosides as sodium glucose cotransporter 2 inhibitors. Journal of Synthetic Organic Chemistry, Japan, 81(10), 878-891. [Link]

-

LookChem. (n.d.). This compound. [Link]

Sources

- 1. Development of a Scalable Synthesis of Tofogliflozin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. This compound | 90942-47-5 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound|lookchem [lookchem.com]

- 8. arctomsci.com [arctomsci.com]

- 9. This compound [cymitquimica.com]

- 10. This compound(90942-47-5) 1H NMR [m.chemicalbook.com]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. enamine.enamine.net [enamine.enamine.net]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. fishersci.com [fishersci.com]

A Spectroscopic Guide to Methyl 5-(aminomethyl)-2-chlorobenzoate Hydrochloride: Characterization and Analysis

This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride (CAS No: 90942-47-5), a key intermediate in pharmaceutical synthesis. Given the limited availability of published experimental spectra for this specific salt, this document leverages foundational principles of spectroscopic analysis and comparative data from analogous structures to present a robust, predictive guide for researchers, scientists, and professionals in drug development. This approach ensures a self-validating system of analysis, grounded in established scientific principles.

Introduction and Molecular Structure

This compound is a substituted benzoic acid derivative. Its structure incorporates a chlorinated aromatic ring, a methyl ester group, and an aminomethyl substituent which exists as a hydrochloride salt. This combination of functional groups makes it a versatile building block in medicinal chemistry. The hydrochloride form enhances stability and solubility in aqueous media, which is often advantageous for reaction chemistry and biological screening.

Molecular Formula: C₉H₁₁Cl₂NO₂[1] Molecular Weight: 236.1 g/mol [2] Melting Point: 217-220 °C[3]

The structural integrity of this compound is paramount for its use in subsequent synthetic steps. Spectroscopic methods provide the necessary tools to confirm its identity, purity, and structural features.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit distinct signals corresponding to each unique proton environment. The hydrochloride salt of the amine will typically show a broad signal for the -NH₃⁺ protons.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Justification |

| ~8.5 - 9.0 | Broad Singlet | 3H | -NH₃⁺ | The acidic protons of the ammonium salt are deshielded and often exchange, leading to a broad signal. |

| ~7.8 - 8.0 | Doublet | 1H | Ar-H (H-6) | This proton is ortho to the electron-withdrawing ester group, leading to a downfield shift. |

| ~7.6 - 7.8 | Doublet of Doublets | 1H | Ar-H (H-4) | This proton is coupled to both H-3 and H-6. |

| ~7.5 - 7.7 | Doublet | 1H | Ar-H (H-3) | This proton is adjacent to the chlorine atom. |

| ~4.1 - 4.3 | Singlet | 2H | -CH₂- | Protons on the carbon adjacent to the ammonium group are deshielded. |

| ~3.9 | Singlet | 3H | -OCH₃ | The methyl ester protons will appear as a sharp singlet. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).

-

Data Acquisition: Acquire the spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule.

| Predicted Chemical Shift (ppm) | Assignment | Justification |

| ~165 | C=O | The ester carbonyl carbon is significantly deshielded. |

| ~140 | Ar-C (C-5) | Aromatic carbon bearing the aminomethyl group. |

| ~135 | Ar-C (C-2) | Aromatic carbon bearing the chlorine atom. |

| ~132 | Ar-C (C-1) | Aromatic carbon bearing the ester group. |

| ~130 | Ar-CH (C-4) | Aromatic methine carbon. |

| ~128 | Ar-CH (C-6) | Aromatic methine carbon. |

| ~126 | Ar-CH (C-3) | Aromatic methine carbon. |

| ~53 | -OCH₃ | The methyl ester carbon. |

| ~42 | -CH₂- | The benzylic carbon of the aminomethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands.

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3000 - 2800 | N-H stretch | Ammonium (-NH₃⁺) |

| ~3100 - 3000 | C-H stretch | Aromatic |

| ~2950 | C-H stretch | Methyl (-OCH₃) |

| ~1720 | C=O stretch | Ester |

| ~1600, 1480 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Ester |

| ~1100 | C-N stretch | Aminomethyl |

| ~800 | C-Cl stretch | Aryl chloride |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber can be analyzed to identify the characteristic absorption bands.

Caption: Workflow for acquiring an IR spectrum using ATR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in confirming the molecular weight and aspects of the structure. For this compound, electrospray ionization (ESI) in positive ion mode would be a suitable technique.

The expected molecular ion would be that of the free base, [M+H]⁺, at m/z 200.05, corresponding to the protonated form of Methyl 5-(aminomethyl)-2-chlorobenzoate.

Predicted Fragmentation Pattern:

-

Loss of the methoxy group (-OCH₃): A fragment at m/z 169.02.

-

Loss of the carbomethoxy group (-COOCH₃): A fragment at m/z 141.02.

-

Benzylic cleavage: A fragment corresponding to the chlorobenzoate moiety.

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By applying fundamental principles of NMR, IR, and MS, and drawing comparisons with related structures, a comprehensive characterization profile has been established. The provided protocols offer a clear methodology for researchers to obtain and interpret experimental data for this compound, ensuring its quality and identity for applications in pharmaceutical research and development.

References

-

PubChem. Methyl 2-amino-5-chlorobenzoate | C8H8ClNO2 | CID 78878. [Link]

-

National Center for Biotechnology Information. "Methyl 2-amino-5-chlorobenzoate." PubChem, [Link].

-

LookChem. This compound. [Link]

Sources

An In-Depth Technical Guide to the Potential Pharmacological Activity of Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential pharmacological activities of Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride. While direct pharmacological data for this specific compound is not extensively available in public literature, its structural analogy to known bioactive molecules, particularly antifibrinolytic agents, provides a strong basis for postulating its therapeutic potential. This document outlines a structured, scientifically rigorous approach to investigating these potential activities, with a primary focus on its putative role as an inhibitor of fibrinolysis. We present detailed experimental protocols, from initial in vitro screening to in vivo validation, designed to elucidate the compound's mechanism of action and preliminary efficacy. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic application of novel benzoic acid derivatives.

Introduction: Unveiling a Candidate Molecule

This compound is a substituted benzoic acid derivative with the molecular formula C9H11Cl2NO2.[1] Its structure comprises a central benzene ring substituted with a methyl ester, a chloro group, and an aminomethyl group. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for biological testing.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 90942-47-5 | [1] |

| Molecular Formula | C9H11Cl2NO2 | [1] |

| Molecular Weight | 236.10 g/mol | [1] |

| IUPAC Name | This compound | |

| SMILES | Cl.COC(=O)C1=C(Cl)C=CC(CN)=C1 | [1] |

The structural similarity of this compound to 4-(aminomethyl)benzoic acid (PAMBA), a known antifibrinolytic agent, forms the primary hypothesis for its potential pharmacological activity.[2][3] The core aminomethylbenzoic acid scaffold is crucial for this activity, and the substituents—a chloro group at the 2-position and a methyl ester at the 1-position—are anticipated to modulate its potency, selectivity, and pharmacokinetic profile.

Postulated Pharmacological Activity: An Antifibrinolytic Hypothesis

The fibrinolytic system is a crucial physiological process that dissolves fibrin clots, thereby maintaining blood vessel patency. Its primary effector, plasmin, is a serine protease that degrades fibrin. Plasmin is generated from its inactive zymogen, plasminogen, by tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA). Antifibrinolytic drugs, such as tranexamic acid (TXA) and PAMBA, are lysine analogs that competitively inhibit the binding of plasminogen to fibrin, thereby preventing plasmin generation and subsequent fibrinolysis.[4][5][6]

We postulate that this compound functions as an antifibrinolytic agent through a similar mechanism. The positively charged aminomethyl group is expected to interact with the lysine-binding sites on plasminogen, mimicking the natural lysine residues on fibrin.

Diagram: Postulated Mechanism of Action

Caption: Postulated mechanism of antifibrinolytic action.

Comprehensive Experimental Plan: A Roadmap to Validation

To systematically evaluate the antifibrinolytic potential of this compound, a multi-tiered experimental approach is proposed, progressing from in vitro characterization to in vivo efficacy studies.

In Vitro Evaluation of Antifibrinolytic Activity

Objective: To determine the effect of the test compound on the activation of plasminogen to plasmin by tPA.

Protocol:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

-

In a 96-well microplate, add human plasminogen, a chromogenic plasmin substrate, and serial dilutions of the test compound or a positive control (e.g., tranexamic acid).

-

Initiate the reaction by adding human tPA.

-

Monitor the change in absorbance at 405 nm over time using a microplate reader.

-

Calculate the rate of plasmin formation and determine the IC50 value of the test compound.[4]

Objective: To assess the ability of the test compound to inhibit the lysis of a pre-formed fibrin clot.

Protocol:

-

In a 96-well plate, form a fibrin clot by mixing human fibrinogen and thrombin.

-

Add a solution containing human plasminogen, tPA, and varying concentrations of the test compound or a positive control to the wells.

-

Incubate the plate at 37°C and monitor the turbidity (absorbance at 405 nm) of the clot over time.

-

The rate of clot lysis is inversely proportional to the turbidity. Calculate the percentage of clot lysis inhibition for each concentration of the test compound.

Diagram: In Vitro Experimental Workflow

Caption: Workflow for in vitro antifibrinolytic screening.

Ex Vivo Whole Blood Clot Lysis Assay

Objective: To evaluate the antifibrinolytic activity of the test compound in a more physiologically relevant setting using whole blood.

Protocol:

-

Collect fresh whole blood from healthy human donors into tubes containing an anticoagulant (e.g., citrate).

-

In glass tubes, add a solution of tPA and varying concentrations of the test compound or a positive control.

-

Add the whole blood to the tubes and allow a clot to form.

-

Incubate the tubes at 37°C and visually inspect for clot lysis at regular intervals (e.g., every hour for up to 24 hours).[4]

-

The effective concentration is the lowest concentration of the test compound that prevents complete clot lysis within the observation period.

In Vivo Evaluation of Antifibrinolytic Efficacy

Objective: To assess the in vivo efficacy of this compound in a relevant animal model of hyperfibrinolysis.

Animal Model: Tail bleeding time assay in mice or rats.

Protocol:

-

Administer the test compound (intravenously or intraperitoneally) to a group of mice or rats. A vehicle control group and a positive control group (e.g., tranexamic acid) should be included.

-

After a predetermined time, induce bleeding by amputating a small segment of the tail.

-

Measure the time it takes for the bleeding to stop.

-

A significant reduction in bleeding time in the test compound group compared to the vehicle control group indicates in vivo antifibrinolytic activity.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Potential for Broader Pharmacological Screening

While the primary hypothesis focuses on antifibrinolytic activity, the benzoic acid scaffold is a versatile pharmacophore found in compounds with diverse biological activities.[7][8][9] Therefore, broader pharmacological screening of this compound may be warranted. Potential areas for investigation include:

-

Anti-inflammatory activity: Some benzoic acid derivatives exhibit anti-inflammatory properties.[10]

-

Anticancer activity: The fibrinolytic system is implicated in tumor growth and metastasis, suggesting that antifibrinolytic agents may have anticancer effects.[11][12]

-

Antimicrobial activity: Benzoic acid and its derivatives are known for their antimicrobial properties.[8][13]

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the realm of hemostasis. The experimental framework detailed in this guide provides a clear and robust pathway for the systematic evaluation of its postulated antifibrinolytic activity. Successful validation of this activity in preclinical models would warrant further investigation into its pharmacokinetic and toxicological profiles, paving the way for potential clinical development. The exploration of its broader pharmacological potential could also unveil new therapeutic applications for this class of compounds.

References

-

Unravelling the Antifibrinolytic Mechanism of Action of the 1,2,3-Triazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Antifibrinolytic Therapy and Perioperative Considerations. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Yoshimoto, M., von Kaulla, K. N., & Hansch, C. (1975). Structure-activity relationship in synthetic fibrinolytics. 2-Phenethynylcyclopropanecarboxylates. Journal of Medicinal Chemistry, 18(9), 950–951. [Link]

- Klöcking, H. P., & Markwardt, F. (1969). [Animal experiment methods for the testing of fibrinolytic and antifibrinolytic agents]. Folia Haematologica Internationales Magazin fur Klinische und Morphologische Blutforschung, 92(1), 84–89.

- Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. (2015). Bioorganic & Medicinal Chemistry Letters, 25(15), 2863-2867.

-

4-(Aminomethyl)Benzoic Acid. (n.d.). PubChem. Retrieved from [Link]

- A Comprehensive Study On Benzoic Acid And Its Deriv

-

Antifibrinolytic Drugs and Haemostatics. (n.d.). Patient.info. Retrieved from [Link]

- Antifibrinolytic Drugs in Small Animal Medicine. (2024). Today's Veterinary Practice.

- Andersson, L., Nilsson, I. M., Liedberg, G., Nilsson, L., Rybo, G., Eriksson, O., Granstrand, B., & Melander, B. (1971). [Antifibrinolytic drugs. Comparative studies on trans-4-(aminomethyl)-cyclohexane carbonic acid, aminocapronic acid and p-aminomethylbenzoic acid]. Arzneimittel-Forschung, 21(3), 424–429.

- [Fibrinolytic activity and effect of anti-fibrinolytic agents on the growth of cloned cell lines in vitro (author's transl)]. (1979). Nihon Sanka Fujinka Gakkai Zasshi, 31(10), 1737-1744.

-

Mechanism of action of TXA. Profibrinolytic effects are in green, and... (n.d.). ResearchGate. Retrieved from [Link]

- Determination of the Minimal Concentration of Antifibrinolytics Required to Inhibit t-PA-activ

- Fibrinolytic and antifibrinolytic agents. (2024). Deranged Physiology.

- Tailored methods for preclinical assessment of fibrinolytic agents in vitro. (n.d.). JOCPR.

- Diagnosis of primary hyperfibrinolysis and in vitro investigation of the inhibitory effects of tranexamic acid in a group of dogs with sarcomas - A pilot study. (2021). The Veterinary Journal, 270, 105634.

-

Benzoic acid derivatives. (n.d.). SlideShare. Retrieved from [Link]

- Variable Response to Antifibrinolytics Correlates with Blood-loss and Transfusion in Posterior Spinal Fusion. (2022). Spine, 47(5), 387-395.

- VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. (2017). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

-

A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Methyl 2-amino-5-chlorobenzoate. (n.d.). PubChem. Retrieved from [Link]

-

Benzoic acid, 2-chloro-, methyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. 90942-47-5|this compound|BLD Pharm [bldpharm.com]

- 2. 4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [Antifibrinolytic drugs. Comparative studies on trans-4-(aminomethyl)-cyclohexane carbonic acid, aminocapronic acid and p-aminomethylbenzoic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unravelling the Antifibrinolytic Mechanism of Action of the 1,2,3-Triazole Derivatives | MDPI [mdpi.com]

- 5. Antifibrinolytic Therapy and Perioperative Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijcrt.org [ijcrt.org]

- 9. Benzoic acid derivatives | PPTX [slideshare.net]

- 10. ijpsr.com [ijpsr.com]

- 11. [Fibrinolytic activity and effect of anti-fibrinolytic agents on the growth of cloned cell lines in vitro (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Diagnosis of primary hyperfibrinolysis and in vitro investigation of the inhibitory effects of tranexamic acid in a group of dogs with sarcomas - A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Pharmaceutical Intermediate

Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride is a versatile bifunctional building block that has garnered significant attention in the field of medicinal chemistry and organic synthesis. Its structure, featuring a reactive primary amine, a methyl ester, and a chlorinated aromatic ring, makes it a valuable precursor for the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a particular focus on its pivotal role in the synthesis of the blockbuster anticoagulant, Rivaroxaban.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety profile of a building block is paramount for its effective and safe utilization in any synthetic endeavor.

Table 1: Physicochemical Properties of this compound [1][]

| Property | Value |

| CAS Number | 90942-47-5 |

| Molecular Formula | C₉H₁₁Cl₂NO₂ |

| Molecular Weight | 236.10 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 217-220 °C |

| Solubility | Soluble in water and polar organic solvents |

| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere (2-8°C is recommended) |

Safety and Handling:

This compound is classified as harmful and an irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust. For detailed safety information, please refer to the Safety Data Sheet (SDS).[3][4][5]

Synthesis of this compound

The most common laboratory-scale synthesis of this building block involves the deprotection of its N-Boc protected precursor, Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-chlorobenzoate. This is typically achieved under acidic conditions.

Workflow for the Synthesis of this compound

Caption: General synthetic workflow for the preparation of this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The primary benzylic amine is a potent nucleophile, readily undergoing reactions such as N-acylation and N-alkylation. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives. The chloro-substituent on the aromatic ring is generally less reactive but can participate in cross-coupling reactions under specific catalytic conditions.

The primary application of this building block is as a key intermediate in the synthesis of Rivaroxaban, a direct factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases.

Pivotal Role in the Synthesis of Rivaroxaban: N-Acylation

The synthesis of Rivaroxaban involves the crucial step of N-acylation of an advanced amine intermediate with 5-chlorothiophene-2-carbonyl chloride. While many patented routes to Rivaroxaban exist, a common strategy involves the use of a precursor that is structurally analogous to this compound. The following protocol is a representative example of the key N-acylation step.

Experimental Protocol: N-Acylation with 5-chlorothiophene-2-carbonyl chloride

This protocol describes a general procedure for the N-acylation of the free amine derived from this compound. The hydrochloride salt must first be neutralized to the free amine in situ or in a separate step.

Materials:

-

This compound

-

5-chlorothiophene-2-carbonyl chloride

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

-

Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Neutralization and Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.

-

Base Addition: Cool the suspension to 0 °C in an ice bath and add triethylamine (2.2 eq) dropwise. Stir the mixture at 0 °C for 30 minutes to generate the free amine in situ.

-

Acyl Chloride Addition: In a separate flask, dissolve 5-chlorothiophene-2-carbonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the desired N-acylated product.

Table 2: Representative Conditions for N-Acylation

| Amine Substrate | Acylating Agent | Solvent | Base | Temperature | Yield | Reference |

| Rivaroxaban Amine Precursor | 5-chlorothiophene-2-carbonyl chloride | DCM | TEA | 0 °C to RT | High | General procedure based on Rivaroxaban syntheses |

| Benzylamine | Acetyl chloride | - | - | - | High | General knowledge of amine acylation |

| Substituted Benzylamines | Various Acyl Chlorides | Various | Various | Various | Generally Good to Excellent | Review articles on benzylamine chemistry |

Mechanistic Insight into N-Acylation

The N-acylation of the primary amine of Methyl 5-(aminomethyl)-2-chlorobenzoate follows a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the departure of the chloride leaving group, and subsequent deprotonation of the nitrogen by a base to yield the stable amide product.

Caption: Simplified mechanism of N-acylation of a primary amine with an acyl chloride.

Beyond Rivaroxaban: Exploring Further Synthetic Potential

While the synthesis of Rivaroxaban is the most prominent application of this compound, its versatile structure lends itself to the creation of a diverse range of other molecules. The primary amine can be a handle for the introduction of various pharmacophores through N-alkylation, reductive amination, or participation in multicomponent reactions. The ester functionality can be elaborated, and the chloro-aromatic ring can be a substrate for nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, further expanding its synthetic utility.

Conclusion: A Building Block of Strategic Importance

This compound has established itself as a building block of strategic importance in contemporary organic synthesis, particularly in the pharmaceutical industry. Its well-defined reactivity and commercial availability make it an attractive starting material for the efficient construction of complex molecular architectures. A thorough understanding of its properties, reactivity, and handling is crucial for leveraging its full synthetic potential. As the demand for novel therapeutics continues to grow, the utility of such versatile intermediates is poised to expand, paving the way for the discovery and development of the next generation of life-saving medicines.

References

-

LookChem. This compound. [Link]

-

PubChem. Methyl 2-amino-5-chlorobenzoate. [Link]

- Google Patents. Preparation method of 2-amino-5-chlorobenzamide.

-

NINGBO INNO PHARMCHEM CO.,LTD. High-Purity Pharmaceutical Intermediate: Methyl 2-Amino-5-Chlorobenzoate for Tolvaptan Synthesis. [Link]

-

ChemBK. methyl 2-amino-5-chlorobenzoate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Methyl 4-Amino-2-Chlorobenzoate: A Crucial Component in Custom Synthesis Projects. [Link]

- Google Patents. Process for preparing methyl 4-(aminomethyl)

-

NINGBO INNO PHARMCHEM CO.,LTD. Methyl 5-Chloro-2-Iodobenzoate: A Versatile Intermediate for Pharmaceutical and Material Science Applications. [Link]

-

National Center for Biotechnology Information. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

Sources

An In-Depth Technical Guide to Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride, a key building block in modern pharmaceutical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, analytical characterization, chemical reactivity, and its pivotal role in the creation of contemporary therapeutics.

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound, with CAS Number 90942-47-5, is a substituted benzoic acid derivative that has garnered significant attention in medicinal chemistry.[1] Its unique structural features—a reactive primary amine, a methyl ester, and a chlorinated aromatic ring—make it a versatile scaffold for the synthesis of complex molecular architectures. The hydrochloride salt form enhances its stability and handling properties, rendering it suitable for use in multi-step synthetic sequences.[2] This guide will elucidate the critical aspects of this compound, providing field-proven insights into its synthesis and application.

Physicochemical Properties and Safety Data